molecular formula C14H14N6O B2870443 3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one CAS No. 2415552-66-6

3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2870443
CAS No.: 2415552-66-6
M. Wt: 282.307
InChI Key: MKBSIZVMEDRFOO-UHFFFAOYSA-N
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Description

3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that combines a quinazolinone core with a triazole and azetidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the quinazolinone core followed by the introduction of the triazole and azetidine groups. Key steps may involve cyclization reactions, nucleophilic substitutions, and click chemistry for the triazole formation.

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, efficient catalysts, and environmentally benign solvents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinazolinone or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine moieties can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Quinazolinone derivatives: Compounds with the quinazolinone core are known for their diverse pharmacological properties.

    Azetidine-containing compounds: These compounds are studied for their unique structural features and potential bioactivity.

Uniqueness

3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to the combination of the quinazolinone, triazole, and azetidine moieties in a single molecule. This structural complexity can lead to distinct biological activities and applications not observed in simpler analogs.

Properties

IUPAC Name

3-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-18-13(21)11-4-2-3-5-12(11)17-14(18)19-8-10(9-19)20-15-6-7-16-20/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBSIZVMEDRFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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